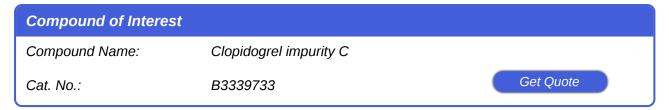


An In-depth Technical Guide to Clopidogrel Impurity C

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This technical guide provides a comprehensive overview of **Clopidogrel Impurity C**, a known related substance of the antiplatelet drug Clopidogrel. This document is intended for researchers, scientists, and professionals in drug development and quality control.

Chemical Identity and Properties

Clopidogrel Impurity C is the (R)-enantiomer of Clopidogrel.[1][2] While Clopidogrel is the therapeutically active (S)-enantiomer, its R-counterpart is considered an impurity with no antiaggregating activity.[2][3]

Table 1: Chemical Identifiers and Properties of Clopidogrel Impurity C



Parameter	Value	Reference
CAS Number	120202-71-3	[1][4][5][6][7][8]
Chemical Name	Methyl (2R)-2-(2- chlorophenyl)-2-[6,7- dihydrothieno[3,2-c]pyridin- 5(4H)-yl]acetate hydrogen sulfate	[1][4][7]
Synonyms	Clopidogrel USP Related Compound C, Clopidogrel Bisulfate R-Isomer, (R)- Clopidogrel Hydrogen Sulfate	[1][4][5][6][7]
Molecular Formula	C16H16CINO2S · H2SO4	[1][5][8]
Molecular Weight	419.90 g/mol	[1][8]
Freebase CAS Number	120202-69-9	[9]
Freebase Molecular Formula	C16H16CINO2S	[9]
Freebase Molecular Weight	321.82 g/mol	[7]

Synthesis and Formation

Clopidogrel Impurity C can be synthesized for use as a reference standard in analytical testing. One method involves the chiral resolution of racemic clopidogrel hydrochloride.

A patented method describes the synthesis of **Clopidogrel Impurity C** by reacting the split mother liquor of racemic clopidogrel hydrochloride with d-camphorsulfonic acid. This process precipitates the d-camphorsulfonic acid salt of the levorotatory clopidogrel, which is then converted to the hydrogen sulfate salt, yielding Impurity C.[10]

Another synthetic approach involves the preparation of the (R)-methyl-(2-chlorophenyl)-(4,5,6,7-4H-thieno[3,2,-c]pyrid-5-yl) acetate from (R)-(2-chlorophenyl)-(4, 5, 6, 7-4H-thieno [3,2,-c]pyrid-5-yl) sodium acetate.[11]

Analytical Methodologies



Accurate quantification of **Clopidogrel Impurity C** is crucial for ensuring the quality and safety of Clopidogrel drug products. Various analytical techniques have been developed for its separation and determination.

3.1. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a widely used method for the analysis of Clopidogrel and its impurities.

- Method 1: Stability-Indicating HPLC
 - Column: Kromasil 100 C18
 - Mobile Phase: Gradient elution with 0.1% Trifluoroacetic acid in water (Pump A) and 0.1%
 Trifluoroacetic acid in Acetonitrile (Pump B).
 - Gradient Program:
 - T0.01: 80% A, 20% B
 - T25: 50% A, 50% B
 - T26: 80% A, 20% B
 - T35: 80% A, 20% B
 - Flow Rate: 1.0 ml/min
 - Column Temperature: 45 °C
 - Detection: UV at 220 nm
 - Reference: This method was developed to separate unknown impurities generated during stability studies of Clopidogrel tablets.[12]
- Method 2: Enantiospecific Liquid Chromatography
 - Detection: UV at 220 nm.



- Application: This method is used for the determination of impurities and assay of Clopidogrel, including the R-enantiomer (Impurity C).[13]
- 3.2. Capillary Zone Electrophoresis (CZE)

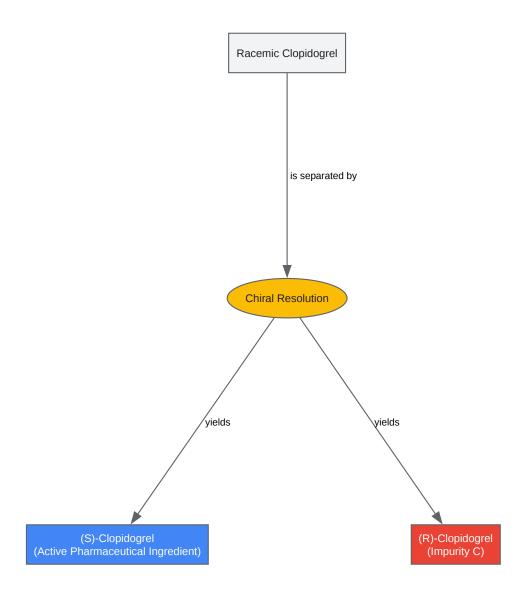
A capillary zone electrophoresis method has been developed for the separation of Clopidogrel from its impurities A, B, and C.[2]

- Capillary: Uncoated fused-silica capillary (50.0 µm internal diameter, 31.2 cm total length).[2]
- Background Electrolyte: 35 mM of 6% sulphated β-cyclodextrin (SCD) (mass/volume).[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between racemic Clopidogrel and its enantiomers, including the active drug substance and Impurity C.





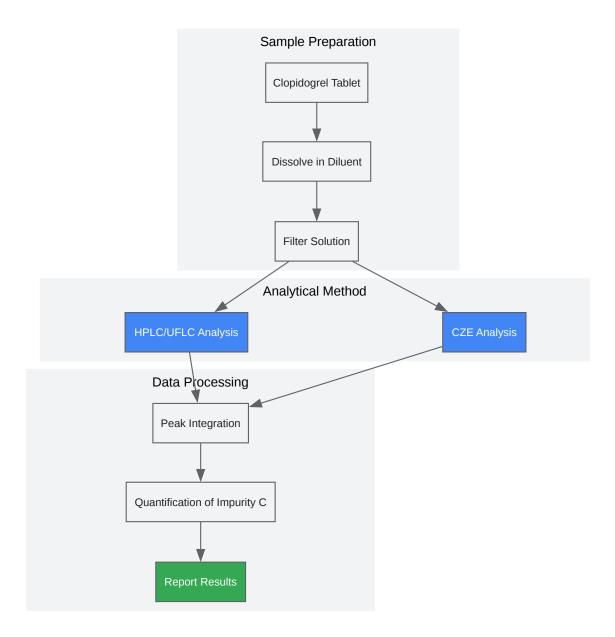
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Caption: Chiral resolution of racemic Clopidogrel.

Experimental Workflow for Impurity Analysis



The diagram below outlines a typical workflow for the analysis of **Clopidogrel Impurity C** in a drug product.



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Caption: Workflow for Clopidogrel Impurity C analysis.



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